![molecular formula C10H8BrN5 B2367028 2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile CAS No. 1807977-42-9](/img/structure/B2367028.png)
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is attached to a pyridine ring, another type of heterocycle, which is substituted with two methyl groups and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the methyl and carbonitrile groups. The 1,2,4-triazole ring could then be formed and attached to the pyridine ring in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and pyridine rings, along with the attached methyl and carbonitrile groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The 1,2,4-triazole and pyridine rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the 1,2,4-triazole and pyridine rings could influence its solubility, boiling point, and melting point .Scientific Research Applications
Chemical Synthesis and Derivative Formation
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile and its derivatives are primarily used in chemical synthesis. A study by Yassin (2009) details the synthesis of various derivatives, highlighting the compound's versatility in creating pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This compound serves as a foundation for synthesizing diverse chemical structures, indicating its significance in organic chemistry and heterocyclic compound synthesis (Yassin, 2009).
Enzyme Inhibition and Biological Activity
Matsumoto et al. (2011) discussed a derivative, FYX-051, which is a potent inhibitor of bovine milk xanthine oxidoreductase. This study demonstrates the compound's potential in developing enzyme inhibitors, which can have implications in therapeutic research and drug development (Matsumoto et al., 2011).
Antibacterial Properties
In 2013, Bogdanowicz et al. explored the antibacterial activity of novel cyanopyridine derivatives, including compounds synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds displayed significant antibacterial properties, indicating the potential of this chemical structure in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Catalysis and Synthesis Methods
Rahmani et al. (2018) reported an efficient synthesis method involving triazine diphosphonium hydrogen sulfate ionic liquid and microwave irradiation. This study underscores the compound's role in catalysis, providing insights into novel synthesis methods for pyridine derivatives (Rahmani et al., 2018).
Future Directions
properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5/c1-6-3-7(2)14-9(8(6)4-12)16-5-13-10(11)15-16/h3,5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVDNLCMSAYOOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=NC(=N2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
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